molecular formula C17H15F3N4O2 B1304235 Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 886762-57-8

Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1304235
CAS No.: 886762-57-8
M. Wt: 364.32 g/mol
InChI Key: RVQVZEKEGZIUPY-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazolo[1,5-a]pyrimidine Scaffold

The development of pyrazolo[1,5-a]pyrimidine chemistry represents a significant milestone in the evolution of heterocyclic compounds with biological relevance. Pyrazolopyrimidines emerged as a series of isomeric heterocyclic chemical compounds with the molecular formula C₆H₅N₃, forming the central core of various pharmaceutical and agricultural compounds. The initial recognition of pyrazolo[1,5-a]pyrimidines as privileged structures occurred through their identification as the basis for sedative and anxiolytic drugs, particularly those related to benzodiazepines in terms of their pharmacological effects. Notable early pharmaceutical applications included zaleplon as a hypnotic agent and ocinaplon as an anxiolytic compound, establishing the therapeutic potential of this heterocyclic framework.

The historical progression of pyrazolo[1,5-a]pyrimidine research has been characterized by systematic exploration of synthetic methodologies and structure-activity relationships. Early synthetic approaches focused on cyclocondensation reactions between aminopyrazoles and various electrophilic partners, establishing fundamental reaction patterns that remain central to contemporary synthesis. The development of efficient synthetic routes has enabled access to structurally diverse pyrazolo[1,5-a]pyrimidine derivatives, facilitating extensive biological evaluation and optimization studies. These historical foundations have provided the framework for understanding the relationship between structural modifications and biological activity within this heterocyclic class.

The evolution of pyrazolo[1,5-a]pyrimidine chemistry has been driven by the recognition of their potential as kinase inhibitors, particularly in cancer therapy applications. Protein kinases, as key regulators in cellular signaling pathways, frequently become disrupted in various cancers, making them important targets for small-molecule inhibitors. This understanding has directed research efforts toward the development of pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity and potency against specific kinase targets. The historical context demonstrates a clear progression from initial pharmacological observations to sophisticated molecular design approaches aimed at optimizing therapeutic efficacy.

Fundamental Structural Features and Significance in Heterocyclic Chemistry

Pyrazolo[1,5-a]pyrimidines are characterized by their fused heterocyclic architecture, consisting of pyrazole and pyrimidine rings sharing a common nitrogen-nitrogen bond. This structural arrangement creates a planar, rigid framework that permits structural modifications at positions 2, 3, 5, 6, and 7 during ring assembly and subsequent functionalization processes. The fundamental significance of this heterocyclic system lies in its ability to serve as a purine analogue, enabling interactions with biological targets that recognize purine-based structures. The planar nature of the fused ring system facilitates π-π stacking interactions and hydrogen bonding, contributing to the binding affinity observed in biological systems.

The electronic properties of pyrazolo[1,5-a]pyrimidines are influenced by the distribution of nitrogen atoms within the heterocyclic framework. The nitrogen atoms contribute electron density to the aromatic system while simultaneously providing sites for hydrogen bonding interactions with biological targets. This electronic arrangement creates opportunities for both π-electron interactions and specific hydrogen bonding patterns that are crucial for biological activity. The structural rigidity imposed by the fused ring system constrains conformational flexibility, potentially enhancing binding specificity through reduced entropic penalties upon target engagement.

The significance of pyrazolo[1,5-a]pyrimidines in heterocyclic chemistry extends beyond their biological applications to include their role as synthetic intermediates and building blocks for more complex molecular architectures. The synthetic accessibility of these compounds through well-established cyclocondensation reactions makes them valuable starting materials for further structural elaboration. The ability to introduce diverse functional groups at multiple positions around the heterocyclic core enables systematic structure-activity relationship studies and optimization of molecular properties. This synthetic versatility has contributed to the widespread adoption of pyrazolo[1,5-a]pyrimidines as scaffolds in medicinal chemistry research.

Classification and Nomenclature System for Pyrazolo[1,5-a]pyrimidines

The classification of pyrazolopyrimidines encompasses four primary structural isomers: pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine. Each isomer differs in the specific connectivity pattern between the pyrazole and pyrimidine ring systems, resulting in distinct electronic and structural properties. The pyrazolo[1,5-a]pyrimidine isomer, which forms the basis of ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate, is characterized by the fusion occurring between the nitrogen atom at position 1 of the pyrazole ring and the nitrogen atom at position 5 of the pyrimidine ring.

The systematic nomenclature of pyrazolo[1,5-a]pyrimidines follows established rules for fused heterocyclic systems, with numbering beginning from the nitrogen atom shared between the rings. In the case of this compound, the structural designation indicates specific substitution patterns and functional group positions. The compound features an ethyl carboxylate group at position 6, an amino group at position 7, a methyl group at position 2, and a 3-(trifluoromethyl)phenyl group at position 3 of the pyrazolo[1,5-a]pyrimidine core structure.

The classification system for pyrazolo[1,5-a]pyrimidines also encompasses functional group categorization based on the nature of substituents present on the heterocyclic framework. Common functional group classes include amino derivatives, carboxylate esters, halogenated compounds, and various aryl-substituted variants. This classification approach facilitates systematic study of structure-activity relationships and enables rational design of compounds with desired properties. The specific combination of functional groups present in this compound places it within the category of amino-carboxylate derivatives with trifluoromethyl-phenyl substitution.

Position of this compound in Contemporary Research

This compound occupies a significant position within contemporary pyrazolo[1,5-a]pyrimidine research due to its structural complexity and potential biological applications. The compound exemplifies current trends in heterocyclic chemistry toward the development of multifunctional molecules incorporating diverse pharmacophoric elements. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino functionality provides opportunities for hydrogen bonding interactions with biological targets. This combination of features aligns with contemporary medicinal chemistry strategies aimed at optimizing drug-like properties.

Contemporary research in pyrazolo[1,5-a]pyrimidine chemistry has increasingly focused on the development of kinase inhibitors for cancer therapy applications. Recent studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various kinases including cyclin-dependent kinase 2, tubulin polymerization, and multiple receptor tyrosine kinases. The structural features present in this compound, particularly the amino group at position 7 and the carboxylate functionality at position 6, are consistent with pharmacophoric requirements identified for kinase inhibitory activity.

The incorporation of trifluoromethyl-substituted aromatic groups represents a contemporary approach to enhancing the pharmacological properties of heterocyclic compounds. Current research has demonstrated that trifluoromethyl substitution can significantly impact the electronic properties, metabolic stability, and binding affinity of pyrazolo[1,5-a]pyrimidine derivatives. The specific positioning of the trifluoromethyl group on the phenyl substituent in this compound reflects contemporary understanding of structure-activity relationships in this compound class.

Physical Property Value Significance
Molecular Formula C₁₇H₁₅F₃N₄O₂ Defines elemental composition and molecular complexity
Molecular Weight 364.33 g/mol Indicates drug-like molecular size range
Melting Point 179-181°C Demonstrates thermal stability and crystalline structure
CAS Registry Number 886762-57-8 Provides unique chemical identification

The analytical characterization of this compound has been accomplished through various spectroscopic and spectrometric techniques, providing comprehensive structural confirmation. The compound's molecular weight of 364.33 g/mol places it within the optimal range for drug-like molecules, while its melting point characteristics indicate favorable solid-state properties for pharmaceutical applications. Contemporary research continues to explore the synthetic accessibility and biological evaluation of structurally related compounds, positioning this specific derivative as a representative example of current heterocyclic chemistry trends.

Properties

IUPAC Name

ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c1-3-26-16(25)12-8-22-15-13(9(2)23-24(15)14(12)21)10-5-4-6-11(7-10)17(18,19)20/h4-8H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQVZEKEGZIUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)C(F)(F)F)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382386
Record name ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-57-8
Record name ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, it can impact gene expression by modulating transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors or other DNA-binding proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function may vary depending on the concentration and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. For example, at low doses, it may enhance cell signaling and gene expression, whereas at high doses, it may cause cellular stress and apoptosis. These threshold effects are important for determining the optimal dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. For instance, it may affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, thereby altering the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.

Biological Activity

Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as compound 1) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of compound 1, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.

  • Molecular Formula : C17H15F3N4O2
  • Molecular Weight : 364.32 g/mol
  • CAS Number : 886762-57-8

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent anticancer activity through various mechanisms:

  • Inhibition of Tubulin Polymerization : Compound 1 has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for cancer therapies targeting rapidly dividing cells .
  • Pro-apoptotic Effects : Studies have demonstrated that derivative compounds can induce apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins, which are pivotal in regulating apoptosis pathways .

Case Studies

A notable study evaluated the efficacy of compound 1 against several cancer cell lines:

Cell LineIC50 (µM)Growth Inhibition (%)
HepG2 (Liver)0.0854.25
HeLa (Cervical)12.0738.44
GM-6114 (Fibroblasts)>5080.06

These results highlight compound 1's selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

Inhibition of Cytokine Release

Compound 1 has also been investigated for its anti-inflammatory properties:

  • TNF-alpha Inhibition : It has been reported to significantly inhibit LPS-induced TNF-alpha release in vitro, suggesting potential use in treating inflammatory diseases. The IC50 value for this inhibition was determined to be approximately 0.283 mM, demonstrating its potency compared to other known inhibitors .

Mechanistic Insights

The anti-inflammatory effects are attributed to the inhibition of the p38 MAPK signaling pathway, which plays a critical role in cytokine production and inflammatory responses. Docking studies have indicated that compound 1 interacts effectively with key protein targets involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Substituent Variations : Modifications at various positions on the pyrazolo ring have been shown to influence both anticancer and anti-inflammatory activities. For instance, variations in alkyl and aryl groups at position N1 significantly affect potency against different cancer cell lines and inflammatory markers .

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidines, highlighting substituent variations and their implications:

Compound C-2 Substituent C-3 Substituent C-5/C-7 Substituents Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate Methyl 3-(Trifluoromethyl)phenyl C-7: NH₂; C-6: Ethyl ester 364.33 Potential kinase inhibition; improved solubility via ester group
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate Methyl 3-(Trifluoromethyl)phenyl C-7: OH; C-6: Ethyl ester 365.31 Reduced metabolic stability due to hydroxyl group; possible H-bond donor
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester C-5: 4-Methoxyphenyl; C-7: Difluoromethyl 379.31 Enhanced lipophilicity; potential PET radiotracer for cancer imaging
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester C-5: 3-Methoxyphenyl; C-7: Trifluoromethyl 365.31 Improved π-π stacking with aromatic residues; moderate Pim1 kinase inhibition (IC₅₀ ~27 nM)
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate Methyl Chlorine C-7: Trifluoromethyl; C-6: Ethyl ester 353.74 Electrophilic chlorine enhances reactivity; potential intermediate for further functionalization

Preparation Methods

Cyclocondensation Approach Using β-Dicarbonyl Compounds

A widely used method involves reacting N-amino-2-iminopyridines with β-dicarbonyl compounds such as ethyl acetoacetate in the presence of acetic acid under oxygen atmosphere at elevated temperatures (around 130 °C) in ethanol solvent. This method facilitates the formation of the pyrazolo[1,5-a]pyrimidine ring via nucleophilic addition, oxidative dehydrogenation, and cyclization steps.

Parameter Conditions Outcome
Reactants N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol) Formation of pyrazolo[1,5-a]pyrimidine derivatives
Solvent Ethanol (10 mL) with acetic acid (6 equiv) Promotes cyclization and oxidation
Atmosphere Oxygen (1 atm) or air Oxygen enhances oxidative step
Temperature 130 °C Required for reaction progression
Reaction Time 18 hours Sufficient for completion
Yield 34-94% depending on acid equivalents and atmosphere Optimized with 6 equiv acetic acid and O2

This method yields the pyrazolo[1,5-a]pyrimidine core with substituents at desired positions, including the amino group at position 7 and methyl at position 2. The trifluoromethylphenyl group can be introduced via the starting N-amino-2-iminopyridine or by subsequent substitution reactions.

Reaction Mechanism Insights

The key mechanistic steps in the preparation involve:

  • Nucleophilic Addition: The amino group of N-amino-2-iminopyridine attacks the β-dicarbonyl compound forming an intermediate adduct.
  • Oxidative Dehydrogenation: Molecular oxygen or air oxidizes the intermediate to form a more conjugated system.
  • Cyclization and Dehydration: Intramolecular cyclization occurs, followed by loss of water to form the fused pyrazolo[1,5-a]pyrimidine ring.

This sequence is supported by experimental data showing increased yields under oxygen atmosphere and with acetic acid as a catalyst.

Summary Table of Preparation Conditions and Yields

Method Key Reagents/Conditions Atmosphere Temperature Time Yield (%) Notes
Cyclocondensation with β-dicarbonyl N-amino-2-iminopyridine + ethyl acetoacetate + AcOH (6 equiv) O2 (1 atm) 130 °C 18 h 74-94 Optimized for high yield
Reflux with Pd(OAc)2 catalyst N-amino-2-iminopyridine + acetic acid + Pd(OAc)2 Air/O2 130 °C 18 h 72-74 Forms triazolo derivatives, related compounds
Piperidinium acetate reflux Sodium salt + heterocyclic amines + piperidinium acetate Air Reflux 15 min + AcOH addition Moderate Rapid method, requires further purification
Diazonium salt coupling Sodium salt + diazonium salt in ethanol N/A 0-5 °C 3 h Moderate For aromatic substitution, less common

Q & A

Basic: What synthetic routes are commonly used to prepare Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate?

Methodological Answer:
The compound is synthesized via condensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example:

  • React 5-amino-3-(3-trifluoromethylphenyl)pyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux (5–6 hours) to form the pyrazolo[1,5-a]pyrimidine core.
  • Solvent choice (ethanol, DMF) and temperature control (reflux vs. ambient) critically influence yield (60–70%) and purity .
  • Purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane or ethanol) ensures high purity .

Advanced: How can regioselectivity challenges during synthesis be addressed to avoid isomeric byproducts?

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring direct cyclization to the desired position .
  • Reagent stoichiometry : Excess β-diketone (1.2–1.5 equiv) suppresses alternative cyclization pathways.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor kinetically controlled pathways, reducing isomer formation .
  • Post-synthetic analysis : LC-MS and 2D NMR (e.g., HSQC, HMBC) differentiate isomers by correlating coupling patterns with substituent positions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms ester (δ 1.3–4.3 ppm for CH3 and CH2), amino (δ 6.5–7.5 ppm), and trifluoromethylphenyl aromatic protons (δ 7.4–8.2 ppm) .
  • 19F NMR : Identifies the CF3 group (δ -60 to -65 ppm) and assesses purity .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 403.12 for C19H17F3N4O2) .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction determines bond angles, dihedral angles, and hydrogen-bonding networks. For example:
    • In related compounds, fused pyrazole-pyrimidine rings exhibit planarity (max deviation <0.005 Å), confirmed by X-ray .
    • Intermolecular interactions (e.g., C–H···O/N hydrogen bonds) stabilize crystal packing, aiding polymorph identification .
  • Validation : Overlay experimental and DFT-calculated structures to detect tautomerism or conformational flexibility .

Advanced: What functionalization strategies enable SAR studies on the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Amino group modification : Couple the 7-amino group with aryl chlorides using bis(pentafluorophenyl) carbonate (BPC) to form carboxamides .
  • Ester hydrolysis : Treat with NaOH/EtOH to yield carboxylic acids for further derivatization (e.g., amidation, sulfonylation) .
  • Electrophilic substitution : Introduce halogens (Cl, Br) at the 2-methyl position via NBS or NCS to probe steric effects .

Advanced: How are enzyme inhibition mechanisms evaluated for this compound?

Methodological Answer:

  • Kinetic assays : Measure IC50 and Ki values using fluorogenic substrates (e.g., HMG-CoA reductase assays ).
  • Docking studies : Use AutoDock Vina to predict binding interactions with targets (e.g., CRF1 receptors ).
  • Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Basic: How can solubility challenges be addressed for in vitro testing?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or PEG-400 to enhance aqueous solubility .
  • pH adjustment : Prepare phosphate-buffered solutions (pH 7.4) to stabilize the compound .
  • Lyophilization : Formulate as a lyophilized powder for long-term storage and reconstitution .

Advanced: What computational tools aid in optimizing this compound’s bioactivity?

Methodological Answer:

  • QSAR modeling : Correlate logP, molar refractivity, and H-bond donors with IC50 values to prioritize analogs .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
  • ADMET prediction : Use SwissADME to optimize bioavailability and BBB penetration .

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